molecular formula C16H15N5O4 B6535109 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1172750-30-9

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6535109
CAS No.: 1172750-30-9
M. Wt: 341.32 g/mol
InChI Key: RIEOBVIODDCEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole group.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-5-11(21(2)20-9)15-18-19-16(25-15)17-14(22)7-10-3-4-12-13(6-10)24-8-23-12/h3-6H,7-8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEOBVIODDCEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are evaluated based on core heterocycles, substituents, and reported bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Heterocycles Key Substituents Biological Activity (if reported) Reference
Target Compound Benzodioxole + Oxadiazole + Pyrazole 1,3-Dimethylpyrazole, Acetamide bridge Not explicitly stated (inferred enzyme inhibition)
N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Benzodioxole + Pyrazolopyrimidinone 3,4-Dimethylphenyl, Pyrimidinone Potential kinase inhibition
2-[3,5-Bis(1,3-Benzodioxol-5-yl)-1H-pyrazol-4-yl]ethanehydroxamic acid Bis-benzodioxole + Pyrazole Hydroxamic acid Chelation-based metalloenzyme inhibition
2-Azido-N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide Pyrazole + Acetamide 2-Fluorobenzoyl, Azide Click chemistry probe
Key Observations:

Heterocyclic Core Diversity: The target compound’s 1,3,4-oxadiazole distinguishes it from pyrazolopyrimidinone () and bis-benzodioxole () analogs. Oxadiazoles are preferred for metabolic stability over pyrimidinones, which may undergo hydrolysis . The 1,3-dimethylpyrazole substitution minimizes metabolic demethylation compared to unsubstituted pyrazoles in ’s azide derivative .

Functional Group Impact :

  • The acetamide bridge in the target compound and ’s analog enables conformational flexibility, critical for target binding. In contrast, ’s hydroxamic acid introduces metal-chelating properties .
  • Electron-withdrawing groups (e.g., 2-fluorobenzoyl in ) enhance electrophilicity, whereas benzodioxole () contributes electron density .

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential cycloaddition (oxadiazole) and amide coupling steps, mirroring methods in and .
  • ’s bis-benzodioxole derivative involves multi-component condensation, increasing synthetic challenges .

Preparation Methods

Hydrazide Intermediate Preparation

The oxadiazole ring is synthesized from a carboxylic acid derivative. For example, ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate in ethanol to yield the corresponding hydrazide (2 ).

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 75–85%

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide:

Hydrazide+CS2NaOEt, reflux1,3,4-Oxadiazole-2-thione\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{NaOEt, reflux}} 1,3,4\text{-Oxadiazole-2-thione}

Optimization Notes :

  • Excess CS₂ improves ring closure efficiency.

  • Acidification with HCl precipitates the product, which is crystallized from ethanol (yield: 65–70%).

Functionalization with 1,3-Dimethylpyrazole

Nucleophilic Substitution

The oxadiazole-thione intermediate reacts with 5-amino-1,3-dimethylpyrazole under basic conditions:

Oxadiazole-thione+5-Amino-1,3-dimethylpyrazoleK2CO3,DCMOxadiazole-pyrazole adduct\text{Oxadiazole-thione} + \text{5-Amino-1,3-dimethylpyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{Oxadiazole-pyrazole adduct}

Key Parameters :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature (25°C)

  • Yield: 60–68%

Acetamide Coupling

Acylation of the Amine

The final step involves reacting the benzodioxole-oxadiazole intermediate with acetyl chloride derivatives:

Benzodioxole-Oxadiazole Amine+Chloroacetyl ChlorideEt3N, DCMTarget Acetamide\text{Benzodioxole-Oxadiazole Amine} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Acetamide}

Optimization :

  • Base: Triethylamine (Et₃N) neutralizes HCl byproduct.

  • Solvent: DCM at 0°C to minimize side reactions.

  • Yield: 70–75%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.11 (s, 3H, CH₃), 2.41 (s, 3H, N-CH₃), 4.47 (s, 2H, OCH₂), 6.82–7.25 (m, 3H, benzodioxole-H).

  • HRMS : m/z Calculated for C₁₉H₁₈N₆O₄: 418.1345; Found: 418.1342.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
Oxadiazole FormationCS₂ cyclization6595Scalability
Pyrazole FunctionalizationNucleophilic substitution6092Mild conditions
Benzodioxole CouplingSuzuki-Miyaura5590Regioselectivity
Acetamide AcylationChloroacetyl chloride7098High efficiency

Challenges and Optimization Strategies

  • Oxadiazole Ring Instability : Prolonged reflux reduces yield; stepwise temperature control is critical.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) purifies intermediates.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require rigorous drying.

Q & A

Q. Basic Characterization Methods

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with benzodioxole protons resonating at δ 6.7–6.9 ppm and oxadiazole carbons at δ 155–165 ppm .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 426.26 for C₁₉H₁₈N₄O₄) .

How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Q. Advanced Experimental Design

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields by 20–30% .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side-product formation during amide coupling .
    Data-Driven Approach : Design of Experiments (DoE) models can identify critical parameters (e.g., pH, reagent ratios) for reproducibility .

What strategies resolve contradictions in reported bioactivity data for this compound?

Q. Advanced SAR and Data Analysis

  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing dimethylpyrazole with chlorophenyl groups) alters enzyme inhibition potency. For example:

    SubstituentIC₅₀ (µM)Target Enzyme
    1,3-Dimethylpyrazole0.45COX-2
    2,5-Dichlorophenyl1.2COX-2
    Data from analogs suggest steric hindrance impacts binding .
  • In Vitro vs. In Vivo Discrepancies : Use metabolic stability assays (e.g., microsomal incubation) to identify rapid clearance issues .

How does the benzodioxole moiety influence the compound’s mechanism of action?

Basic Mechanistic Insight
The benzodioxole group engages in π–π stacking with aromatic residues (e.g., Tyr355 in COX-2) and hydrogen bonding via its oxygen atoms, enhancing target affinity . Computational docking (AutoDock Vina) predicts binding energies of −9.2 kcal/mol, correlating with experimental IC₅₀ values .

What advanced methods assess the compound’s purity and stability under storage conditions?

Q. Advanced Quality Control

  • DSC (Differential Scanning Calorimetry) : Detects polymorphic transitions (melting point ~215°C) .
  • XRD (X-ray Diffraction) : Confirms crystalline structure and identifies amorphous impurities .
  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks to profile degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

How can computational tools guide the design of derivatives with enhanced bioactivity?

Q. Advanced Computational Chemistry

  • Molecular Dynamics Simulations : Analyze ligand-protein stability over 100 ns trajectories to optimize binding poses .
  • QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to predict absorption and toxicity .
  • ADMET Prediction : Software like SwissADME evaluates bioavailability (e.g., Rule of Five compliance) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during cyclization but require precise pressure control .
  • Purification at Scale : Gradient flash chromatography replaces HPLC for cost-effective isolation .
  • Byproduct Management : LC-MS monitors dimerization side-products during amide coupling .

How do structural analogs compare in terms of pharmacological profiles?

Q. Comparative SAR Analysis

Analog StructureKey ModificationBioactivity (IC₅₀)
Benzodioxole + oxadiazoleNone (parent)0.45 µM (COX-2)
Benzodioxole + thiadiazoleS replaces O1.8 µM (COX-2)
Pyridine instead of pyrazoleHeterocycle swap3.2 µM (COX-2)
Oxadiazole derivatives show superior potency due to electronegativity and ring planarity .

What in vitro assays are recommended for initial bioactivity screening?

Q. Basic Screening Workflow

Enzyme Inhibition : COX-2 assay using fluorogenic substrates (e.g., sc-560) .

Cell Viability : MTT assay in cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .

Binding Affinity : Surface Plasmon Resonance (SPR) to measure KD values (nM range) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.